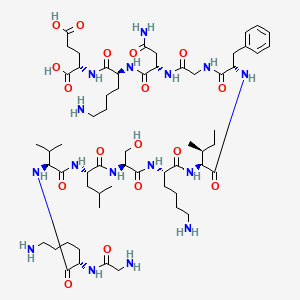
H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH” is a peptide composed of a sequence of amino acids: glycine, lysine, valine, leucine, serine, lysine, isoleucine, phenylalanine, glycine, asparagine, lysine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for specific sequences that are challenging to synthesize using SPPS.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like “H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH” can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify specific amino acids, such as methionine and cysteine.
Reduction: Reduction reactions can break disulfide bonds between cysteine residues.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Carbodiimides for coupling reactions, protecting groups like Fmoc and Boc.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Aplicaciones Científicas De Investigación
Peptides like “H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as catalysts in certain reactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Employed in drug development, particularly in designing peptide-based therapeutics for diseases like cancer and diabetes.
Industry: Utilized in the production of cosmetics, food additives, and as components in biochemical assays.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with cellular receptors or enzymes, triggering a cascade of biochemical events. For example, they may bind to G-protein-coupled receptors (GPCRs) or inhibit specific enzymes, leading to altered cellular functions. The molecular targets and pathways involved vary widely based on the peptide’s role and application.
Comparación Con Compuestos Similares
Similar Compounds
H-Gly-Lys-Val-Leu-Ser-Lys-Ile-Phe-Gly-Asn-Lys-Glu-OH: is similar to other peptides with sequences that include glycine, lysine, valine, leucine, serine, isoleucine, phenylalanine, asparagine, and glutamic acid.
H-SER-ILE-ILE-ASN-PHE-GLU-LYS-LEU-OH: Another peptide with a similar sequence but different arrangement of amino acids.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its biological activity and potential applications. The arrangement of amino acids influences the peptide’s structure, stability, and interaction with biological targets, making it distinct from other peptides.
Propiedades
Fórmula molecular |
C60H102N16O17 |
|---|---|
Peso molecular |
1319.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C60H102N16O17/c1-7-35(6)50(76-54(86)39(21-13-16-26-63)70-57(89)44(32-77)74-55(87)41(27-33(2)3)72-58(90)49(34(4)5)75-53(85)37(19-11-14-24-61)67-46(79)30-64)59(91)73-42(28-36-17-9-8-10-18-36)51(83)66-31-47(80)68-43(29-45(65)78)56(88)69-38(20-12-15-25-62)52(84)71-40(60(92)93)22-23-48(81)82/h8-10,17-18,33-35,37-44,49-50,77H,7,11-16,19-32,61-64H2,1-6H3,(H2,65,78)(H,66,83)(H,67,79)(H,68,80)(H,69,88)(H,70,89)(H,71,84)(H,72,90)(H,73,91)(H,74,87)(H,75,85)(H,76,86)(H,81,82)(H,92,93)/t35-,37-,38-,39-,40-,41-,42-,43-,44-,49-,50-/m0/s1 |
Clave InChI |
KQLQBMFCYITTQS-HRINEXGESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


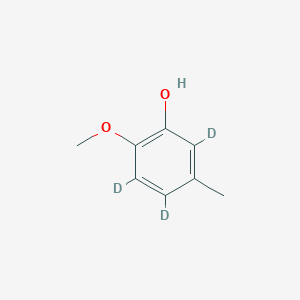
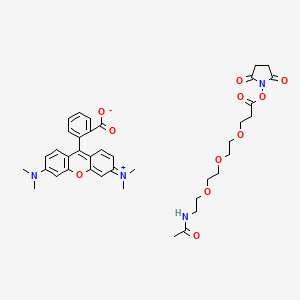
![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
![1-[(3-Chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline Hydrochloride](/img/structure/B12367012.png)
![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)



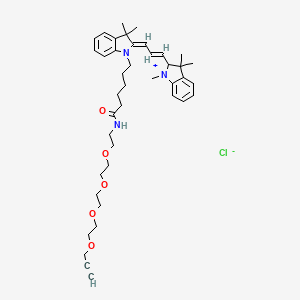

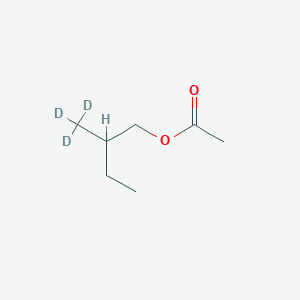
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)
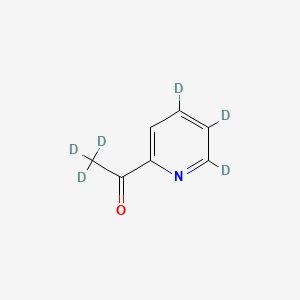
![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)
